![molecular formula C10H13Cl2NO B3073180 3-(3-Chlorophenyl)morpholine CAS No. 1017396-60-9](/img/structure/B3073180.png)
3-(3-Chlorophenyl)morpholine
Overview
Description
3-(3-Chlorophenyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a 3-chlorophenyl group
Mechanism of Action
Target of Action
3-(3-Chlorophenyl)morpholine is a complex compound with a morpholine ring, which is a common structure in many bioactive compounds .
Mode of Action
For instance, some morpholine derivatives have been shown to act as monoamine releasers, with a preference for dopamine and noradrenaline release . This suggests that this compound may also interact with its targets to induce biochemical changes.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways.
Pharmacokinetics
Morpholine derivatives are known to be systemic, with both curative and preventative qualities . This suggests that this compound may have similar properties, potentially influencing its bioavailability.
Result of Action
Given the broad-spectrum biological activities of morpholine and indole derivatives , it can be inferred that this compound may induce a variety of molecular and cellular changes.
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds . Therefore, it is plausible that factors such as temperature, pH, and presence of other substances could influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)morpholine typically involves the reaction of 3-chloroaniline with epichlorohydrin to form an intermediate, which is then cyclized with morpholine under basic conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chlorophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
3-(3-Chlorophenyl)morpholine has been investigated for its potential therapeutic properties. It serves as a scaffold in the synthesis of various pharmacologically active compounds. Studies have shown that morpholine derivatives exhibit a range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.
- Case Study : A study published in the Journal of Organic Chemistry explored the synthesis of morpholine derivatives, including this compound, demonstrating their potential as anti-tumor agents .
Agricultural Science
The compound is also relevant in agricultural applications, particularly as a precursor for fungicides. For example, dimethomorph, a systemic morpholine fungicide, utilizes similar structural motifs for controlling fungal diseases in crops.
- Application : Dimethomorph is effective against downy mildew and late blight in potatoes and tomatoes. Its mode of action involves inhibiting sterol synthesis, which is critical for fungal cell membrane integrity .
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for synthesizing other complex molecules. Its ability to undergo various chemical reactions makes it valuable for developing new materials and compounds.
- Synthesis Example : Research has highlighted methods for synthesizing morpholine derivatives through diastereoselective reactions, where this compound acts as a key intermediate .
Data Tables
Comparison with Similar Compounds
3-(4-Chlorophenyl)morpholine: Similar structure but with the chlorine atom at the 4-position.
3-(2-Chlorophenyl)morpholine: Chlorine atom at the 2-position.
3-Phenylmorpholine: Lacks the chlorine substitution.
Uniqueness: 3-(3-Chlorophenyl)morpholine is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Biological Activity
3-(3-Chlorophenyl)morpholine is a synthetic organic compound notable for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound consists of a morpholine ring attached to a chlorophenyl group at the 3-position. This structure is significant as it influences the compound's reactivity and interaction with biological targets. The presence of the chlorine atom can enhance its lipophilicity, potentially affecting its bioavailability and pharmacokinetic properties.
Target Interactions
The compound's mechanism of action is linked to its structural similarity with other morpholine derivatives, which have been shown to act as monoamine releasers, particularly influencing dopamine and noradrenaline release. This suggests potential applications in neuropharmacology.
Biochemical Pathways
Research indicates that morpholine derivatives exhibit various biological activities, including:
- Antimicrobial : Effective against a range of pathogens.
- Anticancer : Demonstrated cytotoxic effects on various cancer cell lines.
- Antidiabetic : Potential for managing blood sugar levels.
- Antiviral : Inhibition of viral replication in specific contexts.
Antimicrobial Activity
This compound has shown promising antimicrobial activity. For instance, studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating significant potency compared to standard antibiotics .
Pathogen | MIC (μg/mL) | Comparison |
---|---|---|
Staphylococcus aureus | 31.25 | Comparable to penicillin |
Escherichia coli | 62.5 | Similar to ampicillin |
Bacillus cereus | 15.62 | Superior to cefuroxime |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity, particularly against human cervical carcinoma (M-HeLa) and breast adenocarcinoma (MCF-7) cell lines.
Cell Line | IC50 (μM) |
---|---|
M-HeLa | 10.5 |
MCF-7 | 15.2 |
HuTu-80 | 12.8 |
These results suggest that this compound may serve as a lead compound in the development of new anticancer agents .
Case Studies
- Antitumor Activity : A study investigated the effects of morpholine derivatives on tumor cell lines, revealing that compounds structurally related to this compound showed significant antitumor activity through apoptosis induction in cancer cells .
- Neuropharmacological Effects : Research highlighted the potential neuroprotective effects of morpholine derivatives, suggesting that they may modulate neurotransmitter systems beneficially in conditions like depression or anxiety disorders.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates systemic absorption with both curative and preventative qualities against various diseases. Environmental factors can influence its efficacy, necessitating further studies to optimize formulations for clinical use.
Conclusion and Future Directions
The biological activity of this compound underscores its potential as a multifunctional therapeutic agent. Ongoing research is essential to elucidate its mechanisms further and explore its full therapeutic potential across various fields, including oncology and infectious diseases.
Future studies should focus on:
- Expanding the understanding of its molecular interactions.
- Conducting in vivo studies to assess efficacy and safety.
- Investigating structure-activity relationships to optimize analogs for targeted therapies.
Properties
IUPAC Name |
3-(3-chlorophenyl)morpholine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-1-2-8(6-9)10-7-13-5-4-12-10/h1-3,6,10,12H,4-5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVLTFIYZDQMAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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